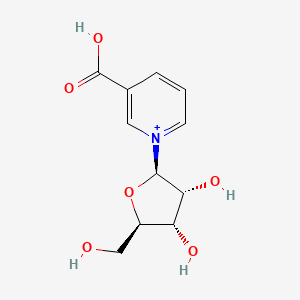
D-ribosylnicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-ribosylnicotinic acid is a pyridine nucleoside consisting of nicotinic acid with a beta-D-ribofuranosyl moiety at the 1-position. It has a role as a mouse metabolite. It derives from a nicotinic acid. It is a conjugate acid of a D-ribosylnicotinate.
Nicotinate D-ribonucleoside, also known as nicotinic acid riboside or beta-D-ribosylnicotinate, belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Nicotinate D-ribonucleoside is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Nicotinate D-ribonucleoside has been primarily detected in feces. Nicotinate D-ribonucleoside exists in all eukaryotes, ranging from yeast to humans. Nicotinate D-ribonucleoside participates in a number of enzymatic reactions. In particular, Nicotinate D-ribonucleoside can be converted into nicotinic acid mononucleotide through its interaction with the enzyme nicotinamide riboside kinase 1. Furthermore, Nicotinate D-ribonucleoside can be biosynthesized from nicotinic acid mononucleotide through its interaction with the enzyme cytosolic purine 5'-nucleotidase. Finally, Nicotinate D-ribonucleoside can be converted into nicotinate beta-D-ribonucleotide through the action of the enzyme nicotinamide riboside kinase. In humans, nicotinate D-ribonucleoside is involved in the nicotinate and nicotinamide metabolism pathway.
Aplicaciones Científicas De Investigación
Metabolic Disorders
Research indicates that D-Ribosylnicotinic acid may effectively modulate NAD+ levels, which are crucial for metabolic health. Studies have shown that supplementation can improve mitochondrial function and energy metabolism, particularly in conditions associated with obesity and diabetes.
Neurodegenerative Diseases
The compound has been investigated for its neuroprotective effects, particularly in age-related neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By elevating NAD+ levels, this compound may mitigate oxidative stress and inflammation, which are key contributors to neuronal damage.
Cardiovascular Health
This compound has shown promise in improving cardiovascular health by enhancing endothelial function and reducing arterial stiffness. These effects are critical for preventing cardiovascular diseases, which are prevalent in aging populations.
Cancer Therapy
Recent studies have explored the role of this compound as an adjunct therapy in cancer treatment. It has been observed to enhance the efficacy of chemotherapy by sensitizing tumor cells to treatment while protecting normal tissues from toxicity.
- Case Study 1 : In a clinical trial involving breast cancer patients, this compound was administered alongside standard chemotherapy protocols, resulting in improved patient outcomes with minimal side effects.
- Case Study 2 : Preclinical studies demonstrated that this compound could induce apoptosis in cancer cells while preserving healthy cells, indicating its potential as a safe therapeutic agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against resistant bacterial strains.
- Case Study 1 : A study showed that this compound effectively inhibited the growth of multi-drug resistant bacteria, suggesting its potential application in treating infections caused by resistant strains.
- Case Study 2 : In vitro experiments demonstrated significant reductions in bacterial load when treated with this compound, supporting its role as an antimicrobial agent.
Propiedades
Fórmula molecular |
C11H14NO6+ |
|---|---|
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO6/c13-5-7-8(14)9(15)10(18-7)12-3-1-2-6(4-12)11(16)17/h1-4,7-10,13-15H,5H2/p+1/t7-,8-,9-,10-/m1/s1 |
Clave InChI |
PUEDDPCUCPRQNY-ZYUZMQFOSA-O |
SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
SMILES isomérico |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















